

GSK2292767 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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Application Notes and Protocols for GSK2292767

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2292767 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform. The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a key role in the activation and function of immune cells, including B cells, T cells, mast cells, and neutrophils. This selective expression profile makes PI3K δ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.

These application notes provide detailed information on the solubility of **GSK2292767**, along with comprehensive protocols for its use in both in vitro and in vivo research settings.

Chemical Information

Property	Value
IUPAC Name	N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide
Molecular Formula	C ₂₄ H ₂₈ N ₆ O ₅ S
Molecular Weight	512.58 g/mol
CAS Number	1254036-66-2

Solubility Data

GSK2292767 exhibits solubility in a limited range of common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility and stability.

Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	≥ 100 mg/mL (≥ 195.09 mM)	Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility.
Ethanol	Insoluble	Not a suitable solvent for preparing stock solutions.
Water	Insoluble	Not a suitable solvent for preparing stock solutions.
PBS (Phosphate-Buffered Saline)	Insoluble	Not a suitable solvent for direct dissolution. Dilution of a DMSO stock into aqueous buffers is required for biological assays.

Experimental Protocols

I. In Vitro Protocol: Inhibition of PI3K δ Signaling in Human Bronchial Epithelial Cells (BEAS-2B)

This protocol describes a method to assess the in vitro efficacy of **GSK2292767** by measuring the phosphorylation of Akt (a downstream effector of PI3K) in the BEAS-2B human bronchial epithelial cell line.

Materials:

- **GSK2292767**
- BEAS-2B cells (ATCC® CRL-9609™)
- DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant Human Epidermal Growth Factor (EGF)
- BCA Protein Assay Kit
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate (ECL)
- SDS-PAGE gels and buffers
- PVDF membrane
- RIPA lysis buffer with protease and phosphatase inhibitors
- Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Culture:

- Culture BEAS-2B cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow to 70-80% confluency.
- Preparation of **GSK2292767** Stock Solution:
 - Prepare a 10 mM stock solution of **GSK2292767** in anhydrous DMSO.
 - Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for the experiment.
- Treatment:
 - Serum-starve the cells for 4-6 hours prior to treatment to reduce basal PI3K activity.
 - Pre-treat the cells with varying concentrations of **GSK2292767** (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
 - Stimulate the cells with 50 ng/mL of EGF for 15-30 minutes to activate the PI3K/Akt pathway.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-150 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the protein lysate.
- Western Blotting:
 - Determine the protein concentration of each lysate using a BCA protein assay.

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the phospho-Akt signal to the total Akt signal.
 - Plot the normalized data against the concentration of **GSK2292767** to determine the IC₅₀ value.

II. In Vivo Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol details the induction of an allergic asthma model in mice using ovalbumin (OVA) and the assessment of the therapeutic efficacy of **GSK2292767**.

Materials:

- **GSK2292767**
- Ovalbumin (OVA), Grade V

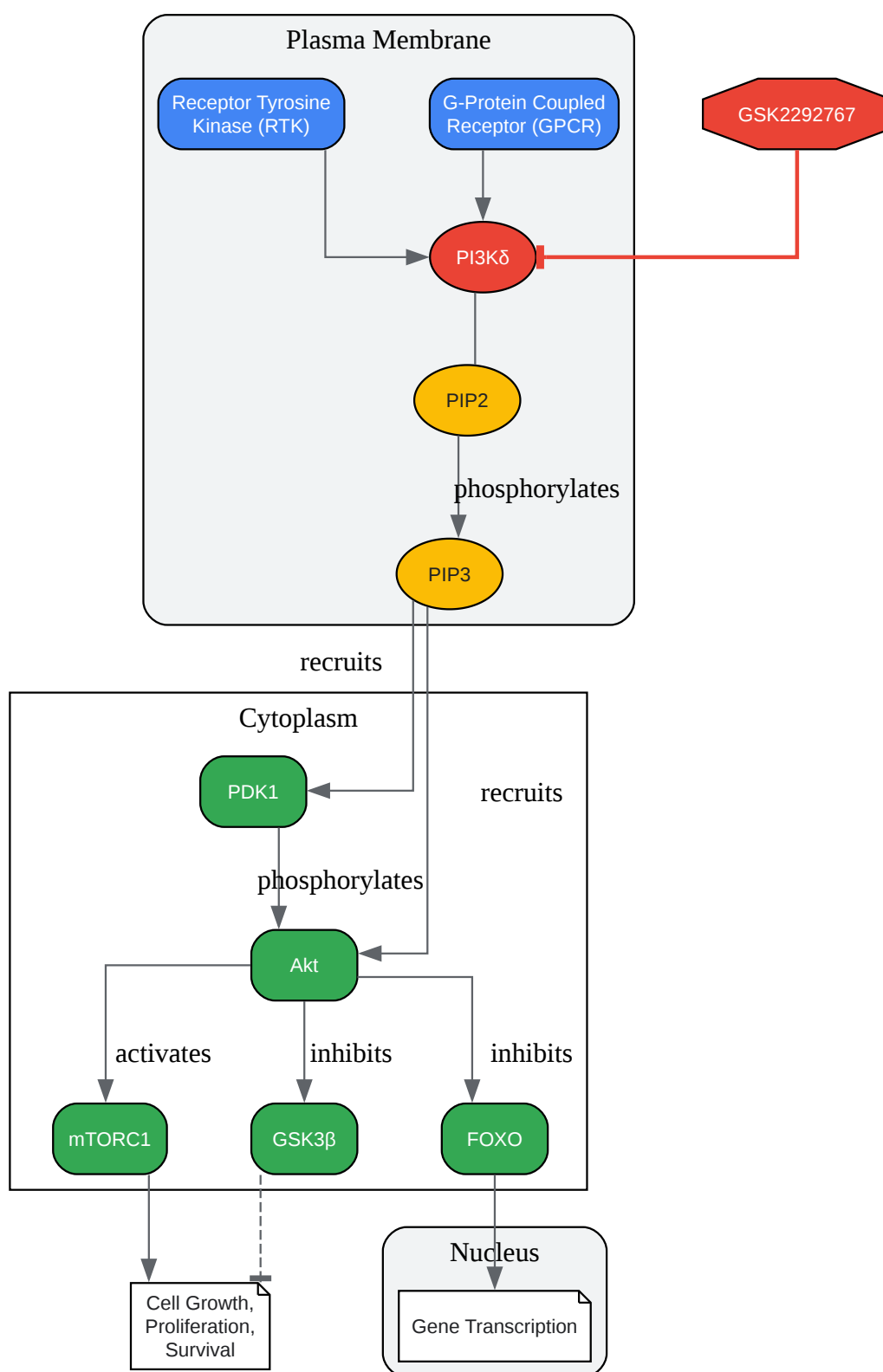
- Aluminum hydroxide (Alum)
- BALB/c mice (6-8 weeks old)
- Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
- Nebulizer
- Whole-body plethysmograph

Procedure:

- Sensitization:
 - On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
 - A control group should receive i.p. injections of saline with alum.
- Challenge:
 - From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.
 - The control group should be challenged with saline aerosol.
- **GSK2292767** Administration:
 - Prepare a suspension of **GSK2292767** in the chosen vehicle.
 - Administer **GSK2292767** (e.g., 1-30 mg/kg) or vehicle to the mice via an appropriate route (e.g., oral gavage or intratracheal instillation) 1-2 hours before each OVA challenge.
- Assessment of Airway Hyperresponsiveness (AHR):
 - 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

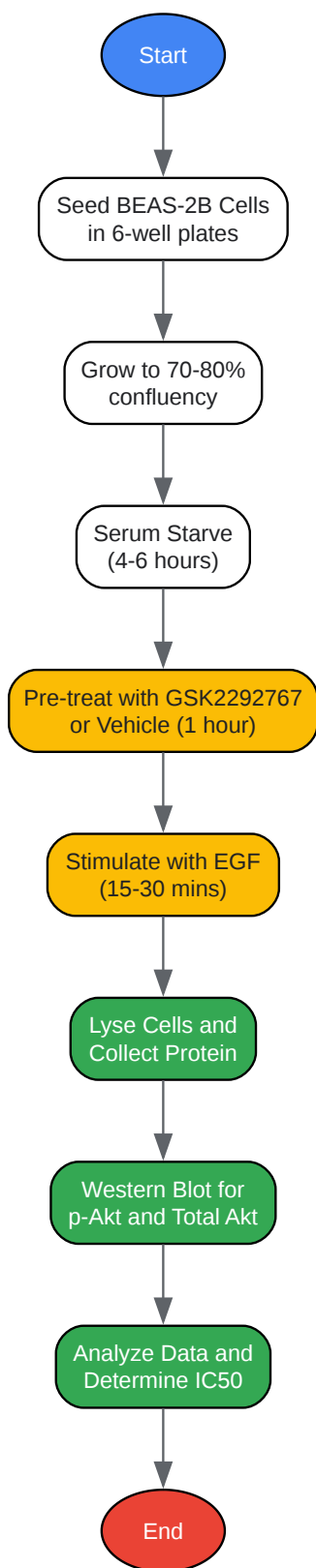
- Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
- Bronchoalveolar Lavage (BAL) and Lung Histology:
 - Immediately after the AHR measurement, euthanize the mice.
 - Perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS into the lungs.
 - Determine the total and differential cell counts in the BAL fluid.
 - Fix the lungs in 10% buffered formalin for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
- Data Analysis:
 - Analyze the AHR data by comparing the Penh values between the different treatment groups.
 - Compare the total and differential cell counts in the BAL fluid.
 - Score the lung histology for inflammation and mucus production.
 - Use appropriate statistical tests to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow Diagrams



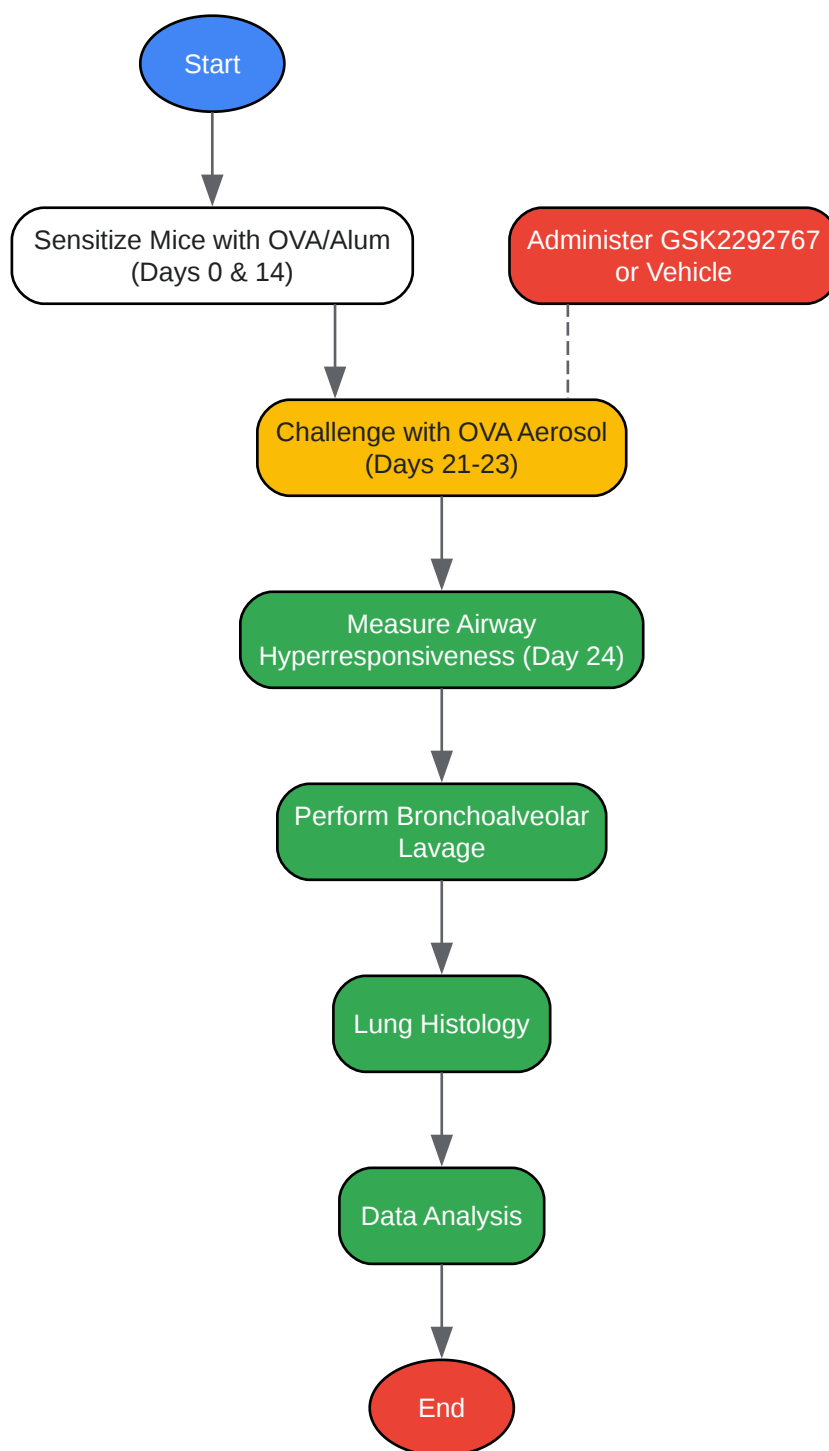
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Caption: PI3Kδ Signaling Pathway and Inhibition by **GSK2292767**.



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Caption: In Vitro Experimental Workflow for Assessing **GSK2292767** Activity.



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Caption: In Vivo Experimental Workflow for the Mouse Asthma Model.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com